rubomycin 13-cyclohexylidenehydrazone
Description
Rubomycin 13-cyclohexylidenehydrazone (RCH) is a semisynthetic derivative of rubomycin (daunorubicin), an anthracycline antibiotic widely used in oncology. RCH is synthesized by introducing a cyclohexylidene hydrazone group at the C-13 position of the rubomycin molecule . This structural modification aims to enhance antitumor efficacy while mitigating systemic toxicity. Preclinical studies highlight its activity against hematologic malignancies and solid tumors, though its therapeutic profile varies significantly depending on the cancer type and administration route .
Properties
CAS No. |
107283-03-4 |
|---|---|
Molecular Formula |
C11H9NO4 |
Synonyms |
rubomycin 13-cyclohexylidenehydrazone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
RCH’s pharmacological properties are best contextualized by comparing it to rubomycin, its parent compound, and other hydrazone-modified anthracyclines. Below is a detailed evaluation of efficacy, toxicity, and structural influences.
Antitumor Efficacy Across Cancer Models
Key Findings :
- RCH demonstrates selective superiority in solid tumors (e.g., LIO-1, Ehrlich carcinoma) but reduced efficacy in leukemia models (e.g., P-388) compared to rubomycin .
- Structural modifications at C-13 in carminomycin derivatives yield divergent therapeutic outcomes, underscoring the parent compound’s role in determining activity .
Toxicity Profile
Key Findings :
- RCH’s reduced acute toxicity makes it a safer candidate for single-dose regimens, but its heightened cardiotoxicity in prolonged courses limits clinical utility .
- Other hydrazones (e.g., hexylidene, methylpentylidene) exhibit lower toxicity but diminished antitumor activity , suggesting a trade-off between safety and efficacy .
Structural-Activity Relationships
- Cyclohexylidene Group : Enhances binding affinity in solid tumors but reduces solubility, impacting oral bioavailability .
- C-13 vs. C-14 Modifications : Substitutions at C-13 (RCH) preserve anthracycline intercalation capacity, whereas C-14 derivatives (e.g., 14-alkyl rubomycin) alter DNA-binding dynamics .
Research Implications and Limitations
- Clinical Potential: RCH’s selective efficacy in solid tumors warrants further investigation in combination therapies or targeted delivery systems (e.g., polymeric microparticles ).
- Toxicity Challenges : Cardiotoxicity remains a critical barrier, necessitating structural refinements or adjunct cardioprotective agents .
- Comparative Gaps: Limited data exist on RCH’s pharmacokinetics and resistance profiles relative to newer anthracyclines (e.g., epirubicin, idarubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
